molecular formula C14H21NO B7469005 2-(3-Methyl piperidino)-1-phenylethanol

2-(3-Methyl piperidino)-1-phenylethanol

Cat. No.: B7469005
M. Wt: 219.32 g/mol
InChI Key: SLZSDRMJALYSCC-UHFFFAOYSA-N
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Description

2-(3-Methyl piperidino)-1-phenylethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a phenylethanol group attached to a 3-methyl piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl piperidino)-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methyl piperidino)-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to pharmacologically active piperidine derivatives.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(3-Methyl piperidino)-1-phenylethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methyl piperidino)-1-phenylacetone: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(3-Methyl piperidino)-1-phenylethane: Similar structure but with an alkane group instead of a hydroxyl group.

    3-Methyl piperidine: Lacks the phenylethanol group

Uniqueness

2-(3-Methyl piperidino)-1-phenylethanol is unique due to its specific combination of a phenylethanol group and a 3-methyl piperidine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-6-5-9-15(10-12)11-14(16)13-7-3-2-4-8-13/h2-4,7-8,12,14,16H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZSDRMJALYSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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